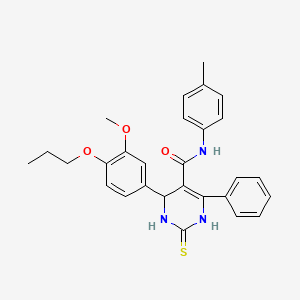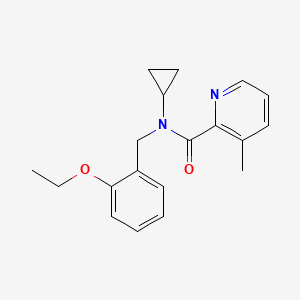
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.14705815 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
- Studies on dimethyl substitutions and pyrrole derivatives have revealed insights into their synthesis and interaction with biological systems. For example, dimethyl substitutions have been shown to accelerate pyrrole formation and protein crosslinking, which could have implications in neurotoxicity and the pathogenesis of neurofilament accumulation in neuropathies (Anthony et al., 1983). Such findings underscore the importance of chemical modifications in altering biological interactions and activities.
Potential Therapeutic Applications
- Novel pyrrole analogs have been synthesized and evaluated for their antimycobacterial activities, showing promise as potential therapeutic agents against tuberculosis (Joshi et al., 2017). This suggests that structurally related compounds, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione, may also have potential in medicinal chemistry for the treatment of infectious diseases.
Material Science and Conductivity
- The electrochemical polymerization of pyrrole-based monomers to form conducting polymers indicates the potential of pyrrole derivatives in material science, particularly in the development of conducting materials and electronic devices (Sotzing et al., 1996). This highlights the versatility of pyrrole derivatives in applications beyond biomedicine, extending into materials science and engineering.
Antitumor and Antihypertensive Activity
- Synthesis of dihydropyrimidines and their evaluation for antitumor and antihypertensive activities demonstrate the broad therapeutic potential of heterocyclic compounds (Rana et al., 2004). These findings suggest that derivatives of dihydropyridines and related structures could be explored for various pharmacological applications.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-7-14(2)9-15(8-13)10-16-11-20(23)22(21(16)24)17-3-4-18-19(12-17)26-6-5-25-18/h3-4,7-9,12,16H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHNPUFCCXODEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)
![N-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}ADAMANTAN-2-AMINE](/img/structure/B4062896.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062904.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)
![3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062911.png)
![3,4-dichloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062926.png)
![(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone](/img/structure/B4062942.png)

![Ethyl 4-[3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzoyl]piperazine-1-carboxylate](/img/structure/B4062956.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4062976.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B4062986.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4062987.png)
